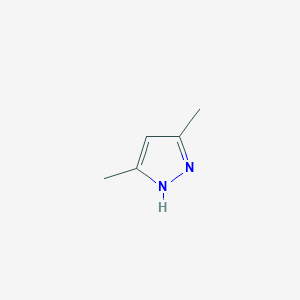

3,5-Dimethylpyrazole

Descripción

Propiedades

IUPAC Name |

3,5-dimethyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c1-4-3-5(2)7-6-4/h3H,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDXAWLJRERMRKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058777 | |

| Record name | 3,5-Dimethylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 1H-Pyrazole, 3,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Dimethylpyrazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19740 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.14 [mmHg] | |

| Record name | 3,5-Dimethylpyrazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19740 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

67-51-6 | |

| Record name | 3,5-Dimethylpyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethylpyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethylpyrazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrazole, 3,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Dimethylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethylpyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIMETHYLPYRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H21N865K9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Dimethylpyrazole from Acetylacetone and Hydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,5-dimethylpyrazole, a valuable heterocyclic compound with applications in pharmaceuticals, agrochemicals, and as a ligand in coordination chemistry. The primary synthetic route discussed is the well-established condensation reaction between acetylacetone (B45752) (2,4-pentanedione) and a hydrazine (B178648) source, a classic example of the Knorr pyrazole (B372694) synthesis, which is a variation of the Paal-Knorr reaction.[1][2][3] This document details the underlying reaction mechanism, provides various experimental protocols, and presents key quantitative data in a structured format.

Reaction Mechanism and Workflow

The synthesis proceeds via a nucleophilic attack of the hydrazine nitrogen on the carbonyl carbons of acetylacetone, followed by cyclization and dehydration to form the stable aromatic pyrazole ring. The reaction is typically rapid and results in high yields of the desired product.

Below are diagrams illustrating the reaction mechanism and a general experimental workflow.

Caption: Reaction mechanism for the synthesis of 3,5-dimethylpyrazole.

Caption: General experimental workflow for 3,5-dimethylpyrazole synthesis.

Quantitative Data Summary

The following tables summarize key quantitative data from various reported experimental protocols for the synthesis of 3,5-dimethylpyrazole.

Table 1: Reaction Conditions and Yields

| Hydrazine Source | Solvent | Catalyst/Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Hydrazine Sulfate (B86663) | 10% aq. NaOH | - | 15 | 1.5 | 77-81 | [4] |

| Hydrazine Hydrate (B1144303) | Ethanol (B145695) | - | Reflux (110) | 1 | - | [5] |

| Hydrazine Hydrate | Water | - | 15 | 2 | 95 | [6] |

| Hydrazine Hydrate | Water | Glacial Acetic Acid | <50 | 3 | >90 | [7][8][9] |

| Hydrazine Hydrate | Water | - | 40 | - | 74.99 | [10] |

Table 2: Physical and Spectroscopic Data of 3,5-Dimethylpyrazole

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈N₂ | [11][12] |

| Molecular Weight | 96.13 g/mol | [11] |

| Melting Point | 106-108 °C | [4][10][13] |

| IR (KBr, cm⁻¹) | 3250 (-NH), 1650 (C=N), 1600 (C=C), 1594 (C=C) | [6][14] |

| ¹H NMR (CDCl₃, δ) | 2.2 (s, 6H, CH₃), 5.8 (s, 1H, CH), ~9.5 (br s, 1H, NH) | [6][15] |

| Mass Spectrum (m/z) | 96 (M+) | [11] |

Detailed Experimental Protocols

Below are detailed methodologies for two common procedures for the synthesis of 3,5-dimethylpyrazole.

Protocol 1: Synthesis using Hydrazine Sulfate in Aqueous Alkali

This method is often preferred due to the less violent reaction compared to using pure hydrazine hydrate.[4]

Materials:

-

Hydrazine sulfate (0.50 mol, 65 g)

-

Sodium hydroxide (B78521) (10% aqueous solution, 400 mL)

-

Acetylacetone (0.50 mol, 50 g)

-

Ether

-

Saturated sodium chloride solution

-

Anhydrous potassium carbonate

-

Petroleum ether (90-100 °C)

Procedure:

-

In a 1 L round-bottom flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 65 g of hydrazine sulfate in 400 mL of 10% sodium hydroxide solution.

-

Cool the flask in an ice bath until the temperature of the mixture reaches 15 °C.

-

While maintaining the temperature at approximately 15 °C, add 50 g of acetylacetone dropwise with vigorous stirring over a period of about 30 minutes.

-

After the addition is complete, continue to stir the mixture at 15 °C for 1 hour.

-

Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts.

-

Transfer the mixture to a 1 L separatory funnel and extract with 125 mL of ether.

-

Separate the layers and extract the aqueous layer with four additional 40 mL portions of ether.

-

Combine the ether extracts and wash once with a saturated sodium chloride solution.

-

Dry the ether solution over anhydrous potassium carbonate.

-

Remove the ether by distillation. The residue will be slightly yellow, crystalline 3,5-dimethylpyrazole.

-

Dry the product under reduced pressure to obtain 37-39 g (77-81% yield) with a melting point of 107-108 °C.[4]

-

For further purification, the product can be recrystallized from approximately 250 mL of 90-100 °C petroleum ether.

Protocol 2: Synthesis using Hydrazine Hydrate in Ethanol

This protocol utilizes hydrazine hydrate directly and is also a widely used method.[5]

Materials:

-

Hydrazine hydrate (6 mL)

-

Ethanol (50 mL)

-

Acetylacetone (10 mL)

-

n-Hexane

Procedure:

-

In a 250 mL flask, add 6 mL of hydrazine hydrate to 50 mL of ethanol with constant stirring.

-

Place the flask in an ice bath and cool for 10 minutes.

-

Slowly add 10 mL of acetylacetone dropwise to the cooled solution over approximately 20 minutes, maintaining a low temperature with constant stirring.

-

Allow the reaction mixture to warm to room temperature.

-

Reflux the mixture for one hour in an oil bath at approximately 110 °C.

-

Remove the solvent to dryness using a rotary evaporator.

-

Add a few milliliters of lukewarm n-hexane to dissolve the solid residue.

-

Place the flask in a refrigerator to induce crystallization.

-

Collect the crystalline product by filtration and wash with cold n-hexane.

Protocol 3: High-Yield Synthesis using Hydrazine Hydrate in Water

This method reports a very high yield by using water as the solvent.[6]

Materials:

-

Hydrazine hydrate (11.8 g, 0.20 mol N₂H₄)

-

Water (40 mL)

-

Acetylacetone (20.0 g)

Procedure:

-

Dissolve 11.8 g of hydrazine hydrate in 40 mL of water in a suitable reaction vessel.

-

Cool the solution to 15 °C.

-

Add 20.0 g of acetylacetone to the hydrazine solution.

-

Maintain the reaction at 15 °C for 2 hours with stirring.

-

The product will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold water, and dry to yield 3,5-dimethylpyrazole. This method has been reported to achieve a yield of up to 95%.[6]

Safety Considerations

-

Hydrazine and its derivatives are toxic and potentially carcinogenic. [3] Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

The reaction with hydrazine hydrate can be exothermic and potentially violent.[4] Careful temperature control and slow addition of reagents are crucial.

-

Acetylacetone is flammable. Keep away from ignition sources.

This guide provides a solid foundation for the synthesis of 3,5-dimethylpyrazole. Researchers are encouraged to consult the primary literature for further details and to adapt these protocols to their specific laboratory conditions and scale.

References

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. Method for preparing 3.5-dimethylpyrazole - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]

- 9. CN100506798C - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]

- 10. scribd.com [scribd.com]

- 11. 3,5-Dimethylpyrazole [webbook.nist.gov]

- 12. 3,5-Dimethylpyrazole [webbook.nist.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Vibrational spectra of 3,5-dimethylpyrazole and deuterated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 3,5-Dimethylpyrazole(67-51-6) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 3,5-Dimethylpyrazole: Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structural elucidation, and synthesis of 3,5-Dimethylpyrazole. The information is intended to serve as a valuable resource for researchers, chemists, and professionals involved in drug development and materials science.

Chemical and Physical Properties

3,5-Dimethylpyrazole, an organic compound with the formula (CH₃C)₂CHN₂H, is a significant member of the pyrazole (B372694) family.[1] It presents as a white crystalline solid and is soluble in polar organic solvents.[1][2] This compound is a versatile precursor for a variety of ligands in coordination chemistry, including trispyrazolylborate and trispyrazolylmethane.[1][2]

Tabulated Physical and Chemical Data

The following tables summarize the key quantitative data for 3,5-Dimethylpyrazole.

| Identifier | Value | Reference |

| IUPAC Name | 3,5-Dimethyl-1H-pyrazole | [1][2] |

| CAS Number | 67-51-6 | [1][2] |

| Molecular Formula | C₅H₈N₂ | [1][2] |

| Molar Mass | 96.133 g·mol⁻¹ | [1][2] |

| Appearance | White solid/Crystalline powder | [1][2] |

| Property | Value | Reference |

| Melting Point | 105-109 °C | [1][3][4][5] |

| Boiling Point | 218 °C | [1][3][5] |

| Density | 1.027 g/cm³ | [1][2] |

| pKa | 15.12 ± 0.10 (Predicted) | [2][6] |

| Water Solubility | Soluble | [2] |

| logP (o/w) | 1.010 | [2] |

| Flash Point | 90.5 °C (195 °F) | [2][7] |

| Vapor Pressure | 0.143 mmHg @ 25 °C (est) | [2] |

Structure and Spectroscopy

3,5-Dimethylpyrazole is an unsymmetrical molecule, but its conjugate acid (pyrazolium) and conjugate base (pyrazolide) exhibit C₂ᵥ symmetry.[1][2] The presence of both a hydrogen-bond donor (NH) and acceptor (=N-) allows for the formation of various supramolecular structures, such as cyclic trimers in the solid state.[8]

Crystal Structure

The crystal structure of 3,5-Dimethylpyrazole has been determined, often in the form of co-crystals with other molecules like chloranilic acid. For one such adduct, the crystal system is monoclinic with the space group P2₁/c.[9] The unit cell parameters were found to be a = 10.6747(1) Å, b = 9.4204(1) Å, c = 13.6237(2) Å, and β = 108.2971(14)°.[9]

Spectroscopic Data

¹H NMR (90 MHz, CDCl₃): The proton NMR spectrum shows signals corresponding to the methyl protons and the vinyl proton of the pyrazole ring.

¹³C NMR: The carbon NMR spectrum provides information on the two distinct methyl carbons and the three carbons of the pyrazole ring.[10]

Infrared (IR) Spectroscopy: The IR spectrum of 3,5-Dimethylpyrazole shows characteristic bands for N-H stretching, C-H stretching, C=C, and C=N double bond vibrations. In the solid state, the spectrum is influenced by hydrogen bonding, leading to broad absorption in the 3200-2500 cm⁻¹ region due to Fermi resonance involving ν(NH) vibrations.[8]

Mass Spectrometry: The mass spectrum provides the molecular ion peak, confirming the molecular weight of the compound.

Experimental Protocols

Synthesis of 3,5-Dimethylpyrazole

The most common and efficient method for the synthesis of 3,5-Dimethylpyrazole is the condensation reaction between acetylacetone (B45752) and a hydrazine (B178648) source.[1][11][12]

Materials:

-

Acetylacetone (2,4-pentanedione)

-

Hydrazine hydrate (B1144303) or Hydrazine sulfate

-

Sodium hydroxide (B78521) (if using hydrazine sulfate)

-

Ethanol or Water (solvent)

-

Ether

-

Anhydrous potassium carbonate

-

Petroleum ether (for recrystallization)

Procedure (using Hydrazine Hydrate):

-

In a reaction flask, dissolve hydrazine hydrate in the chosen solvent (e.g., water).[12]

-

Cool the mixture in an ice bath to approximately 15 °C.[11]

-

Add acetylacetone dropwise to the stirred solution while maintaining the temperature at around 15 °C.[11]

-

After the addition is complete, continue stirring the mixture for 1-2 hours at the same temperature.[11][12]

-

Dilute the reaction mixture with water to dissolve any precipitated inorganic salts.[11]

-

Transfer the mixture to a separatory funnel and extract the product with several portions of ether.[11]

-

Combine the ether extracts and wash them with a saturated sodium chloride solution.[11]

-

Dry the ether layer over anhydrous potassium carbonate.[11]

-

Remove the ether by distillation to obtain the crude 3,5-Dimethylpyrazole as a crystalline residue.[11]

-

For further purification, the product can be recrystallized from petroleum ether.[11]

A reported yield for this method is in the range of 77-95%.[11][12]

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the synthesized 3,5-Dimethylpyrazole in a deuterated solvent (e.g., CDCl₃).

-

Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, integration, and coupling patterns should be consistent with the structure of 3,5-Dimethylpyrazole.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the product or run the analysis as a nujol mull.

-

Analysis: Record the IR spectrum and identify the characteristic absorption bands for the functional groups present in the molecule. The disappearance of the carbonyl bands from acetylacetone (around 1710 cm⁻¹ and 1620 cm⁻¹) and the appearance of the C=C double bond band of the pyrazole ring (around 1594 cm⁻¹) are indicative of a successful reaction.[12]

Melting Point Determination:

-

Procedure: Determine the melting point of the purified product using a melting point apparatus.

-

Analysis: A sharp melting point in the expected range (105-109 °C) indicates a high purity of the synthesized compound.

Applications in Drug Development and Research

3,5-Dimethylpyrazole and its derivatives have garnered significant interest in medicinal chemistry and materials science.

-

Ligand Synthesis: It serves as a crucial building block for various polydentate ligands used in coordination chemistry.[1][2]

-

Blocking Agent: It is utilized as a blocking agent for isocyanates in the production of polyurethane coatings.[1][2][13] This application is valuable in automotive and industrial coatings to control the curing process.[13]

-

Pharmaceutical Intermediates: The pyrazole scaffold is a common feature in many biologically active compounds. 3,5-Dimethylpyrazole is a precursor for N-1-substituted derivatives that have shown antibacterial activity.[2][14] Derivatives have also been investigated as potential PDE4 inhibitors for the treatment of asthma and COPD, as well as for their anticonvulsant, antitumor, and antifungal properties.[14][15]

-

Nitrification Inhibitor: In agriculture, it is used to slow down the conversion of ammonium (B1175870) to nitrate (B79036) in fertilizers, which improves nitrogen use efficiency and reduces environmental impact.[16]

Visualizations

Caption: Experimental workflow for the synthesis of 3,5-Dimethylpyrazole.

Caption: Logical relationships of 3,5-Dimethylpyrazole's properties and applications.

Caption: Conceptual pathway for 3,5-Dimethylpyrazole derivatives as PDE4 inhibitors.

References

- 1. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]

- 2. 3,5-DMP (3,5 DIMETHYLPYRAZOLE) - Ataman Kimya [atamanchemicals.com]

- 3. 67-51-6 CAS MSDS (3,5-Dimethylpyrazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 3,5-Dimethylpyrazole, 99% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. 3,5-Dimethylpyrazole 99 67-51-6 [sigmaaldrich.com]

- 6. 3,5-Dimethylpyrazole CAS#: 67-51-6 [m.chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. Vibrational spectra of 3,5-dimethylpyrazole and deuterated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. 3,5-Dimethylpyrazole | C5H8N2 | CID 6210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. scribd.com [scribd.com]

- 13. 3,5-Dimethylpyrazole: Product Characteristics and Application Areas_Chemicalbook [chemicalbook.com]

- 14. 3,5-Dimethylpyrazole | 67-51-6 [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. 3,5-DIMETHYLPYRAZOLE - Ataman Kimya [atamanchemicals.com]

Spectroscopic Profile of 3,5-Dimethylpyrazole: A Technical Guide

This guide provides an in-depth overview of the spectroscopic data for 3,5-Dimethylpyrazole (CAS No: 67-51-6), a heterocyclic organic compound with the molecular formula C₅H₈N₂. The information presented is intended for researchers, scientists, and professionals in drug development and chemical analysis, offering a core reference for the structural elucidation and characterization of this molecule.

Molecular Structure and Spectroscopic Overview

3,5-Dimethylpyrazole is an aromatic heterocyclic compound featuring a five-membered ring with two adjacent nitrogen atoms and two methyl group substituents. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential for confirming its structure and purity. The following sections detail the data obtained from these methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3,5-Dimethylpyrazole, both ¹H and ¹³C NMR spectra provide distinct signals corresponding to its symmetric structure.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 3,5-Dimethylpyrazole is characterized by its simplicity, which reflects the molecule's symmetry. The data is typically acquired in deuterated solvents such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| ~2.25 | Singlet | 6H | 2 x -CH₃ | CDCl₃ |

| ~5.80 | Singlet | 1H | -CH (pyrazole ring) | CDCl₃ |

| ~11.5 (broad) | Singlet | 1H | -NH | CDCl₃ |

Note: The NH proton signal is often broad and its chemical shift can be highly variable depending on solvent, concentration, and temperature.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum further confirms the symmetrical nature of the molecule, showing three distinct signals.[1][2]

| Chemical Shift (δ) ppm | Assignment | Solvent |

| ~145.0 | C3 and C5 (pyrazole ring) | CDCl₃ |

| ~105.0 | C4 (pyrazole ring) | CDCl₃ |

| ~13.5 | 2 x -CH₃ | CDCl₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of 3,5-Dimethylpyrazole shows characteristic absorption bands corresponding to N-H and C-H stretching, as well as C=C and C=N bond vibrations within the pyrazole (B372694) ring.[3][4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2500 (broad) | Strong | N-H stretch (H-bonded) |

| ~3100 | Medium | C-H stretch (aromatic) |

| ~2920 | Medium | C-H stretch (aliphatic, CH₃) |

| ~1594 | Strong | C=C / C=N stretch (ring) |

Note: In the solid state, 3,5-dimethylpyrazole can form hydrogen-bonded trimers, leading to a characteristic broad absorption in the 3200-2500 cm⁻¹ region.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. The electron ionization (EI) mass spectrum of 3,5-Dimethylpyrazole is presented below.[5][6]

| m/z | Relative Intensity (%) | Assignment |

| 96 | 100 | [M]⁺ (Molecular Ion) |

| 95 | ~70 | [M-H]⁺ |

| 81 | ~17 | [M-CH₃]⁺ |

| 54 | ~21 | Fragmentation product |

The molecular ion peak [M]⁺ is the base peak, confirming the molecular weight of 96.13 g/mol .[5]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound like 3,5-Dimethylpyrazole.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of 3,5-Dimethylpyrazole in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis is required.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.[2] Typical acquisition parameters include a 90° pulse angle and a relaxation delay of 1-5 seconds.

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale relative to the solvent residual peak or TMS (0.00 ppm).

IR Spectroscopy Protocol (KBr Pellet)

-

Sample Preparation: Grind a small amount (~1-2 mg) of 3,5-Dimethylpyrazole with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded first and automatically subtracted from the sample spectrum.

-

Data Processing: Identify and label the significant absorption peaks in the spectrum.

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.[6]

-

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural characterization of a chemical compound using the spectroscopic methods described.

Caption: Logical workflow for spectroscopic analysis of 3,5-Dimethylpyrazole.

References

- 1. 3,5-Dimethylpyrazole(67-51-6) 13C NMR spectrum [chemicalbook.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Vibrational spectra of 3,5-dimethylpyrazole and deuterated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3,5-Dimethylpyrazole [webbook.nist.gov]

- 5. 3,5-Dimethylpyrazole [webbook.nist.gov]

- 6. 3,5-Dimethylpyrazole | C5H8N2 | CID 6210 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Discovery and Enduring Legacy of 3,5-Dimethylpyrazole: A Technical Guide

An in-depth exploration of the synthesis, properties, and applications of a cornerstone heterocyclic compound.

This technical guide provides a comprehensive overview of 3,5-Dimethylpyrazole (3,5-DMP), a heterocyclic organic compound that has played a significant role in the advancement of chemistry and various industrial applications since its discovery. From its initial synthesis in the late 19th century to its modern-day uses, this document serves as a detailed resource for researchers, scientists, and professionals in drug development.

Discovery and Historical Context

The history of 3,5-Dimethylpyrazole is intrinsically linked to the pioneering work of German chemist Ludwig Knorr. In 1883, Knorr reported a novel method for synthesizing pyrazole (B372694) derivatives through the condensation of 1,3-dicarbonyl compounds with hydrazines.[1][2] This reaction, now famously known as the Knorr Pyrazole Synthesis , became a foundational method in heterocyclic chemistry and directly led to the first synthesis of 3,5-Dimethylpyrazole.[1][3]

The synthesis of 3,5-Dimethylpyrazole is achieved through the reaction of acetylacetone (B45752) (a 1,3-dicarbonyl compound) with hydrazine (B178648).[4][5] Early methods often utilized hydrazine sulfate (B86663) in an aqueous alkali solution, though later variations employed hydrazine hydrate (B1144303), which can sometimes result in a more vigorous reaction.[6][7] The fundamental principle of the Knorr synthesis, however, has remained the cornerstone for the production of 3,5-Dimethylpyrazole and its derivatives for over a century.

Physicochemical Properties

3,5-Dimethylpyrazole is a white crystalline solid at room temperature, exhibiting a range of well-defined physical and chemical properties that contribute to its versatility in various applications.[4][8]

| Property | Value | Reference |

| Molecular Formula | C₅H₈N₂ | [4] |

| Molecular Weight | 96.13 g/mol | [4][8] |

| Melting Point | 105-108 °C | [4][9] |

| Boiling Point | 218 °C | [8][9] |

| Density | 1.027 g/cm³ | [5][8] |

| Appearance | White crystalline powder/solid | [4][8] |

| Solubility | Soluble in various organic solvents, sparingly soluble in water. | [4] |

| CAS Number | 67-51-6 | [4][9] |

Experimental Protocols for Synthesis

The synthesis of 3,5-Dimethylpyrazole is a classic example of the Knorr Pyrazole Synthesis. Below are detailed methodologies for its preparation using both hydrazine sulfate and hydrazine hydrate.

Synthesis using Hydrazine Sulfate and Acetylacetone

This method is often preferred due to the less violent nature of the reaction compared to using hydrazine hydrate directly.[7]

Materials:

-

Hydrazine sulfate

-

10% Sodium hydroxide (B78521) solution

-

Acetylacetone (2,4-pentanedione)

-

Ether

-

Anhydrous potassium carbonate

-

Saturated sodium chloride solution

-

Petroleum ether (90-100°) for recrystallization

Procedure:

-

Dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 ml of 10% sodium hydroxide in a 1-liter round-bottomed flask equipped with a stirrer, thermometer, and a dropping funnel.

-

Cool the flask in an ice bath until the temperature of the mixture reaches 15°C.

-

While maintaining the temperature at approximately 15°C, add 50 g (0.50 mole) of acetylacetone dropwise with continuous stirring over a period of about 30 minutes.

-

After the addition is complete, continue stirring the mixture at 15°C for one hour.

-

Dilute the reaction mixture with 200 ml of water to dissolve any precipitated inorganic salts.

-

Transfer the mixture to a 1-liter separatory funnel and extract with 125 ml of ether.

-

Separate the layers and extract the aqueous layer with four additional 40 ml portions of ether.

-

Combine the ether extracts and wash once with a saturated sodium chloride solution.

-

Dry the ether solution over anhydrous potassium carbonate.

-

Remove the ether by distillation. The residue, a slightly yellow crystalline solid of 3,5-dimethylpyrazole, is obtained.

-

The crude product can be recrystallized from approximately 250 ml of 90–100° petroleum ether to yield a purified product with a melting point of 107–108°C. The expected yield is 37–39 g (77–81%).[7]

Synthesis using Hydrazine Hydrate and Acetylacetone

This method can also be employed and has been reported to produce high yields.[6]

Materials:

-

Hydrazine hydrate

-

Acetylacetone (2,4-pentanedione)

-

Water

Procedure:

-

In a reaction vessel, dissolve 11.8 g (0.20 mole of N₂H₄) of hydrazine hydrate in 40 mL of water.

-

Cool the solution to 15°C.

-

Slowly add 20.0 g (0.20 mole) of acetylacetone to the hydrazine hydrate solution while maintaining the temperature at 15°C.

-

Stir the reaction mixture for 2 hours.

-

The product, 3,5-dimethylpyrazole, will precipitate out of the solution.

-

Collect the solid product by filtration and dry.

-

This method has been reported to achieve a yield of up to 95%.[6]

Key Applications and Signaling Pathway Inhibition

3,5-Dimethylpyrazole is a versatile molecule with a wide range of applications stemming from its unique chemical structure.

Industrial and Synthetic Chemistry

-

Blocking Agent for Isocyanates: It is widely used as a blocking agent in the production of polyurethane coatings and adhesives. The pyrazole group reacts with isocyanates to form a stable adduct that deblocks at elevated temperatures, allowing for controlled curing.[4][10]

-

Intermediate in Organic Synthesis: It serves as a crucial building block for the synthesis of more complex molecules, including dyes, photochemicals, and agrochemicals.[4][8]

-

Coordination Chemistry: 3,5-Dimethylpyrazole is a precursor to a variety of ligands, such as tris(pyrazolyl)borate, which are important in coordination chemistry and catalysis.[5][8]

Agricultural Applications: Nitrification Inhibition

One of the most significant applications of 3,5-Dimethylpyrazole is as a nitrification inhibitor in agriculture.[4][11] Nitrification is the biological oxidation of ammonia (B1221849) to nitrate, a form of nitrogen that is more susceptible to leaching and denitrification, leading to nitrogen loss from the soil and environmental pollution.

3,5-Dimethylpyrazole inhibits the first step of nitrification, the oxidation of ammonia to hydroxylamine, which is catalyzed by the enzyme ammonia monooxygenase (AMO) in ammonia-oxidizing bacteria (AOB).[11] The proposed mechanism of inhibition involves the chelation of copper ions (Cu²⁺) which are essential cofactors for the AMO enzyme. By binding to these copper centers, 3,5-Dimethylpyrazole deactivates the enzyme, thereby slowing down the conversion of ammonia to nitrate.[12]

Pharmaceutical Research: PDE4 Inhibition

Derivatives of 3,5-Dimethylpyrazole have been investigated as potential inhibitors of phosphodiesterase type 4 (PDE4).[13][14] PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes, including inflammation. By inhibiting PDE4, these compounds can increase intracellular cAMP levels, leading to anti-inflammatory effects. This has prompted research into their potential therapeutic applications for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[13][14]

Conclusion

From its discovery through the innovative Knorr Pyrazole Synthesis to its diverse modern applications, 3,5-Dimethylpyrazole has proven to be a molecule of enduring importance. Its utility as a building block in organic synthesis, a key component in industrial processes, a tool for sustainable agriculture, and a scaffold for pharmaceutical development highlights its remarkable versatility. The continued exploration of 3,5-Dimethylpyrazole and its derivatives promises to unlock new applications and further solidify its legacy in the scientific and industrial landscapes.

References

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. tsijournals.com [tsijournals.com]

- 4. 3,5-Dimethylpyrazole (CAS 67-51-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 3,5-ジメチルピラゾール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 3,5-Dimethylpyrazole | C5H8N2 | CID 6210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis and bioactivity of pyrazole and triazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of the Nitrification Inhibitor 3,4-Dimethylpyrazole Phosphate on Nitrification and Nitrifiers in Two Contrasting Agricultural Soils - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of action of nitrification inhibitors based on dimethylpyrazole: A matter of chelation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. librarysearch.hillsdale.edu [librarysearch.hillsdale.edu]

- 14. researchgate.net [researchgate.net]

Physical properties of 3,5-Dimethylpyrazole (melting point, solubility)

A Technical Guide to the Physical Properties of 3,5-Dimethylpyrazole

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth overview of the core physical properties of 3,5-Dimethylpyrazole (3,5-DMP), a heterocyclic organic compound widely used as a reagent in coordination chemistry and as an intermediate in the manufacturing of various organic materials.[1][2] This guide focuses on its melting point and solubility, presenting quantitative data, detailing experimental protocols, and illustrating key workflows.

Physical Properties

3,5-Dimethylpyrazole is a white crystalline solid at standard conditions.[1][2][3][4] Its key physical properties are summarized below.

Melting Point

The melting point of 3,5-Dimethylpyrazole is consistently reported in a narrow range, typically between 105 °C and 109 °C. This consistency across various sources indicates a well-characterized and stable crystalline structure.

| Parameter | Value (°C) | References |

| Melting Point | 107.5 | [1][3] |

| Melting Point | 105 - 108 | [2][5] |

| Melting Point | 106 - 108 | [6][7] |

| Melting Point | 106 - 109 | [8] |

| Melting Point | 107 - 108 | [9][10] |

Solubility

3,5-Dimethylpyrazole is a polar molecule, which is reflected in its solubility profile. It is soluble in water and dissolves well in a range of polar organic solvents.[1][3]

| Solvent | Quantitative Solubility | Qualitative Solubility | References |

| Water | 16,460 mg/L (at 25 °C, est.) | Soluble | [1][2][5] |

| Methanol | 0.1 g/mL | Soluble | [1][2][5] |

| Ethanol | - | High Solubility | [9][10] |

| Ether | - | Soluble | |

| Benzene | - | Soluble | |

| Chloroform | - | Soluble | |

| 1-Butanol (B46404) | Highest among tested solvents | Soluble | [11][12] |

| n-Propanol | High among tested solvents | Soluble | [11][12] |

| Isopropanol | Moderate among tested solvents | Soluble | [11][12] |

| Ethyl Acetate | Moderate among tested solvents | Soluble | [11][12] |

| Acetone | Moderate among tested solvents | Soluble | [11][12] |

| Toluene (B28343) | Lower among tested solvents | Soluble | [11][12] |

| Acetonitrile | Lowest among tested solvents* | Soluble | [11][12] |

*Based on a comparative study from T = (283.15 to 313.15) K. The general order of solubility was determined as: 1-butanol > n-propanol > (ethanol, isopropanol, methanol, ethyl acetate, acetone) > toluene > acetonitrile.[11][12]

Experimental Protocols

The characterization of physical properties such as melting point and solubility relies on standardized experimental methodologies.

Melting Point Determination

A common and established technique for determining the melting point of solid crystalline compounds involves the use of a capillary tube.

Methodology: Open Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry 3,5-Dimethylpyrazole is packed into a thin-walled capillary tube, sealed at one end.

-

Apparatus: The capillary tube is placed in a melting point apparatus (e.g., a Buchi B-540) containing a heating block or an oil bath and a thermometer.[13]

-

Heating: The sample is heated at a controlled, slow rate.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. This range is reported as the melting point.[6][7][13][14]

Solubility Determination

The solubility of 3,5-Dimethylpyrazole in various organic solvents has been systematically determined using the isothermal saturation method.[11][12] This gravimetric method measures the amount of solute dissolved in a solvent at a constant temperature.

Methodology: Isothermal Saturation

-

Equilibrium Setup: An excess amount of 3,5-Dimethylpyrazole is added to a known mass of the chosen solvent in a sealed vessel.

-

Thermal Equilibration: The mixture is continuously agitated (e.g., using a magnetic stirrer) in a thermostatically controlled water bath to maintain a constant temperature until thermodynamic equilibrium is reached (i.e., the solution is saturated).

-

Phase Separation: The agitation is stopped, and the solution is left undisturbed to allow the undissolved solid to settle.

-

Sample Analysis: A known mass of the clear, saturated supernatant is carefully withdrawn. The solvent is then evaporated, and the remaining mass of the dissolved 3,5-Dimethylpyrazole is measured.

-

Calculation: The solubility is calculated and typically expressed as a mole fraction or mass fraction at the given temperature. This process is repeated across a range of temperatures to determine the temperature dependence of solubility.[11][12]

References

- 1. 3,5-DMP (3,5 DIMETHYLPYRAZOLE) - Ataman Kimya [atamanchemicals.com]

- 2. 3,5-Dimethylpyrazole CAS#: 67-51-6 [m.chemicalbook.com]

- 3. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]

- 4. 3,5-Dimethylpyrazole | C5H8N2 | CID 6210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,5-Dimethylpyrazole | 67-51-6 [chemicalbook.com]

- 6. scribd.com [scribd.com]

- 7. m.youtube.com [m.youtube.com]

- 8. 3,5-Dimethylpyrazole, 99% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. scholarworks.uni.edu [scholarworks.uni.edu]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. tsijournals.com [tsijournals.com]

- 14. jocpr.com [jocpr.com]

An In-depth Technical Guide to 3,5-Dimethylpyrazole (CAS 67-51-6) for Researchers, Scientists, and Drug Development Professionals

An Introduction to a Versatile Heterocycle: Synthesis, Properties, and Key Applications in Industry and Research

For Immediate Release

[CITY, STATE] – [Date] – 3,5-Dimethylpyrazole (CAS 67-51-6), a pyrazole (B372694) derivative, is a versatile heterocyclic compound with significant applications across various scientific and industrial domains. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and key applications, and insights into its mechanisms of action, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

3,5-Dimethylpyrazole is a white crystalline solid at room temperature, exhibiting solubility in a range of organic solvents and water.[1][2][3] Its key physicochemical properties are summarized in the table below, providing a valuable resource for experimental design and application development.

| Property | Value | References |

| CAS Number | 67-51-6 | [1] |

| Molecular Formula | C₅H₈N₂ | [1] |

| Molecular Weight | 96.13 g/mol | [1][2] |

| Melting Point | 105-109 °C | [3][4][5][6] |

| Boiling Point | 218 °C | [1][3][4] |

| Density | 1.027 g/cm³ | [1][2] |

| Vapor Pressure | 0.143 mmHg @ 25 °C | [2][7] |

| pKa | 15.12 ± 0.10 (Predicted) | [2] |

| LogP (o/w) | 1.010 | [2][7] |

| Water Solubility | Soluble (1.646e+004 mg/L @ 25 °C est.) | [2][3][7] |

| Solubility in other solvents | Soluble in methanol, ethanol (B145695), ether, benzene, chloroform.[2][3] | [2][3] |

Synthesis of 3,5-Dimethylpyrazole: A Detailed Experimental Protocol

The most common and efficient method for the synthesis of 3,5-Dimethylpyrazole is the condensation reaction between acetylacetone (B45752) and a hydrazine (B178648) source.[1][2] The following protocol provides a detailed procedure for its laboratory-scale synthesis.

Experimental Workflow: Synthesis of 3,5-Dimethylpyrazole

Caption: Workflow for the synthesis of 3,5-Dimethylpyrazole.

Materials:

-

Acetylacetone (1.0 eq)

-

Hydrazine hydrate (1.0-1.2 eq)

-

Ethanol (as solvent)

-

Ice bath

-

Reflux apparatus

-

Rotary evaporator

-

n-Hexane (for crystallization)

Procedure:

-

In a 250 mL round-bottom flask, dissolve hydrazine hydrate (6 mL) in ethanol (50 mL) with constant stirring.[4]

-

Cool the flask in an ice bath for approximately 10 minutes.[4]

-

Slowly add acetylacetone (10 mL) dropwise to the cooled solution over a period of about 20 minutes, while maintaining a low temperature and continuous stirring.[4]

-

After the addition is complete, allow the reaction mixture to warm to room temperature.

-

Set up the apparatus for reflux and heat the mixture in an oil bath at approximately 110°C for one hour.[4]

-

After reflux, remove the solvent using a rotary evaporator.

-

To the resulting solid, add a small amount of n-hexane and warm gently to dissolve.

-

Place the flask in a refrigerator to induce crystallization.

-

Collect the crystalline product by filtration and wash with cold n-hexane.

-

Dry the product under vacuum to obtain pure 3,5-Dimethylpyrazole.

Key Applications and Experimental Methodologies

3,5-Dimethylpyrazole's unique chemical structure lends itself to a variety of applications, most notably as a blocking agent for isocyanates in the polyurethane industry and as a nitrification inhibitor in agriculture. Its derivatives are also being explored for their potential in drug development.

Blocking Agent for Isocyanates

In the coatings industry, 3,5-Dimethylpyrazole is utilized as a blocking agent for isocyanates. This application allows for the formulation of one-component (1K) polyurethane systems that are stable at ambient temperatures and cure upon heating. The blocking process involves the reaction of the pyrazole's N-H group with the isocyanate's -NCO group, forming a thermally reversible urethane-like bond.

Experimental Protocol: Blocking and Deblocking of Isocyanates

Materials:

-

Hexamethylene diisocyanate (HDI) trimer (e.g., Desmodur® N3300)

-

3,5-Dimethylpyrazole (DMP)

-

n-Butyl acetate (B1210297) (solvent)

-

Polyol resin (for curing studies)

-

Rotational rheometer with a heating chamber

-

FTIR spectrometer

Procedure for Blocking:

-

In a reaction vessel under an inert atmosphere (e.g., argon), dissolve the HDI trimer (e.g., 6 g) in n-butyl acetate (e.g., 5.4 mL).[5]

-

Add 3,5-Dimethylpyrazole (e.g., 6.6 g) to the solution.[5]

-

Stir the mixture at a controlled temperature (e.g., 35°C) for approximately 2 hours to ensure complete reaction.[5] The completion of the blocking reaction can be monitored by FTIR spectroscopy, observing the disappearance of the characteristic isocyanate peak at ~2270 cm⁻¹.

Procedure for Deblocking and Curing:

-

Mix the blocked isocyanate with a stoichiometric amount of a polyol resin.

-

Apply the mixture as a thin film onto a substrate.

-

Heat the coated substrate to the deblocking temperature of the 3,5-Dimethylpyrazole-blocked isocyanate, which is typically in the range of 110-120°C.[8]

-

The deblocking process releases the free isocyanate, which then reacts with the polyol to form the polyurethane network. The curing process can be monitored using a rotational rheometer by measuring the change in viscosity over time at the curing temperature.[9]

Nitrification Inhibitor in Agriculture

3,5-Dimethylpyrazole is an effective nitrification inhibitor, slowing down the conversion of ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻) in the soil by inhibiting the activity of ammonia-oxidizing bacteria (AOB).[6][10] This leads to improved nitrogen use efficiency by plants and reduces nitrogen losses to the environment.

Mechanism of Action: Chelation of Copper Ions

The primary mechanism of action of 3,5-Dimethylpyrazole as a nitrification inhibitor is the chelation of copper (Cu²⁺) ions.[6][10] Copper is an essential cofactor for the ammonia (B1221849) monooxygenase (AMO) enzyme, which catalyzes the first step of nitrification. By forming stable complexes with copper, 3,5-Dimethylpyrazole renders it unavailable to the AMO enzyme, thereby inhibiting the nitrification process.

Caption: Mechanism of nitrification inhibition by 3,5-Dimethylpyrazole.

Experimental Protocol: Assessing Nitrification Inhibition in Soil

Materials:

-

Soil samples

-

Urea (or another ammonium-based fertilizer)

-

3,5-Dimethylpyrazole (DMP)

-

Incubation chambers

-

Potassium chloride (KCl) solution for extraction

-

Analytical instrumentation for ammonium and nitrate determination (e.g., colorimeter, ion chromatograph)

Procedure:

-

Prepare soil microcosms by placing a known weight of sieved soil into incubation containers.

-

Establish different treatment groups: a control (fertilizer only) and treatments with varying concentrations of DMP added to the fertilizer. For example, 0.0025 g, 0.01 g, and 0.025 g of DMP per kg of dry soil can be tested.[11]

-

Add the fertilizer (e.g., 0.25 g urea-N per kg of dry soil) and DMP mixtures to the respective microcosms and mix thoroughly.[11]

-

Adjust the soil moisture to a desired level (e.g., 60% of water-holding capacity) and maintain it throughout the incubation period.[11]

-

Incubate the microcosms at a constant temperature (e.g., 25°C).

-

At regular time intervals (e.g., 0, 3, 7, 14, 21, and 28 days), collect soil samples from each microcosm.

-

Extract the soil samples with a KCl solution to recover ammonium and nitrate.

-

Analyze the extracts to determine the concentrations of NH₄⁺-N and NO₃⁻-N.

-

The inhibitory effect of DMP is evaluated by comparing the concentrations of ammonium and nitrate in the DMP-treated soils to the control soil over time. A higher NH₄⁺-N and lower NO₃⁻-N concentration in the DMP treatments indicate effective nitrification inhibition.[11]

Potential in Drug Development: PDE4 Inhibition

Recent research has highlighted the potential of 3,5-Dimethylpyrazole derivatives as inhibitors of phosphodiesterase 4 (PDE4).[12][13] PDE4 is an enzyme that plays a crucial role in regulating intracellular signaling by degrading cyclic adenosine (B11128) monophosphate (cAMP).[2][7] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn modulates various cellular processes, including inflammation.

Signaling Pathway: PDE4 Inhibition and cAMP Modulation

Caption: The cAMP signaling pathway and the inhibitory action of a 3,5-Dimethylpyrazole derivative on PDE4.

The development of 3,5-Dimethylpyrazole-based PDE4 inhibitors could offer novel therapeutic strategies for inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and psoriasis.[12]

Conclusion

3,5-Dimethylpyrazole is a compound of significant scientific and industrial importance. Its well-defined physicochemical properties and straightforward synthesis make it an accessible and valuable building block. The detailed experimental protocols provided in this guide for its application as an isocyanate blocking agent and a nitrification inhibitor offer practical insights for researchers. Furthermore, the emerging potential of its derivatives in drug development, particularly as PDE4 inhibitors, opens up new avenues for therapeutic innovation. This technical guide serves as a foundational resource for professionals seeking to explore and utilize the diverse capabilities of 3,5-Dimethylpyrazole.

References

- 1. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] PDE4-Mediated cAMP Signalling | Semantic Scholar [semanticscholar.org]

- 5. ahajournals.org [ahajournals.org]

- 6. Blocking and Deblocking of Diisocyanate to Synthesize Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. royal-chem.com [royal-chem.com]

- 9. mdpi.com [mdpi.com]

- 10. PDE4 inhibitor - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. pcimag.com [pcimag.com]

- 13. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Tautomerism in 3,5-Dimethylpyrazole and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the phenomenon of interconverting isomers, is a critical consideration in the fields of medicinal chemistry and materials science. For N-unsubstituted pyrazoles, particularly 3,5-dimethylpyrazole and its derivatives, annular prototropic tautomerism dictates the molecular properties that govern biological activity and material characteristics. This technical guide provides a comprehensive examination of the tautomeric behavior of this important class of heterocyclic compounds. It delves into the structural and environmental factors that influence the position of the tautomeric equilibrium, details the experimental and computational methodologies for its characterization, and presents quantitative data to inform rational drug design and materials development.

Introduction: The Significance of Tautomerism in Pyrazoles

Pyrazole (B372694) scaffolds are privileged structures in drug discovery, appearing in a wide array of approved pharmaceuticals. Their utility stems from their ability to act as versatile pharmacophores, capable of engaging in various non-covalent interactions with biological targets. A key feature of N-unsubstituted pyrazoles is their existence as a dynamic equilibrium of two annular tautomers. In the case of 3,5-dimethylpyrazole, the two tautomeric forms are degenerate. However, for asymmetrically substituted derivatives, the position of the N-H proton significantly impacts the molecule's electronic distribution, hydrogen bonding capacity, lipophilicity, and overall three-dimensional shape. Consequently, different tautomers can exhibit distinct pharmacological profiles, making a thorough understanding of their tautomeric preferences essential for structure-activity relationship (SAR) studies and the optimization of drug candidates.

The Annular Prototropic Tautomerism of 3,5-Dimethylpyrazole and its Derivatives

The tautomerism of 3,5-dimethylpyrazole derivatives involves a 1,2-proton shift between the two nitrogen atoms of the pyrazole ring, resulting in an equilibrium between the 3-substituted and 5-substituted tautomers. This dynamic process is influenced by a confluence of factors, including the electronic nature of substituents on the pyrazole ring, the surrounding solvent environment, and temperature.

Factors Influencing the Tautomeric Equilibrium

The delicate balance between the two tautomeric forms is primarily dictated by:

-

Substituent Effects: The electronic properties of substituents at the C4 and C3/C5 positions are paramount.

-

Electron-donating groups (EDGs) such as alkyl, amino (-NH2), and hydroxyl (-OH) groups at the C3 position tend to favor the tautomer where the proton resides on the N1 nitrogen, keeping the substituent at the 3-position.[1][2] This is attributed to the increased basicity of the adjacent N2 nitrogen.

-

Electron-withdrawing groups (EWGs) like nitro (-NO2), trifluoromethyl (-CF3), and carboxyl (-COOH) groups at the C3 position generally favor the tautomer where the substituent is at the 5-position.[1][2] This arrangement places the acidic N-H proton on the nitrogen atom further from the electron-withdrawing influence.

-

-

Solvent Effects: The polarity and hydrogen-bonding capabilities of the solvent play a crucial role in stabilizing one tautomer over the other.

-

Polar protic solvents , such as water and alcohols, can form hydrogen bonds with the pyrazole ring, potentially lowering the energy barrier for proton transfer and influencing the equilibrium position.[1]

-

Aprotic solvents , like DMSO and chloroform, influence the equilibrium based on the differences in dipole moments between the tautomers. For instance, in some 3(5)-(dimethoxyphenyl)pyrazoles, both tautomers are similarly populated in the polar aprotic solvent DMSO-d6.[1]

-

-

Temperature: Temperature can shift the tautomeric equilibrium. Low-temperature NMR spectroscopy is often employed to slow the rate of proton exchange, allowing for the individual detection and quantification of each tautomer.[1]

Quantitative Analysis of Tautomeric Equilibria

The position of the tautomeric equilibrium is described by the equilibrium constant, KT.

KT = [5-substituted tautomer] / [3-substituted tautomer]

A KT value of 1 indicates an equal population of both tautomers. A value greater than 1 suggests a preference for the 5-substituted form, while a value less than 1 indicates the 3-substituted tautomer is more stable.[1]

Table 1: Tautomeric Ratios of Selected 3,5-Disubstituted Pyrazole Derivatives

| Substituent at C3 | Substituent at C5 | Solvent | KT ([5-substituted]/[3-substituted]) | Reference |

| Phenyl | Methyl | HMPT-acetone | 2.57 | [3] |

| Phenyl | H | HMPT-acetone | 2.57 | [3] |

| Amino | H | Aqueous Medium | ~0.33 (75% 3-amino) | [2] |

| Methyl | Phenyl | HMPT | 0.85 | [3] |

| Ester/Amide | Methyl | Solid State | Favors 3-substituted | [4] |

| Ester/Amide | Nitro | Solid State | Favors 5-substituted | [4] |

Table 2: 13C NMR Chemical Shift Data for Solid-State Pyrazoles

| Compound | Tautomeric Form Present | C3 (ppm) | C5 (ppm) | C4 (ppm) | Reference |

| 3(5)-Methyl-4-nitropyrazole | 4-Nitro-5-methylpyrazole | 148.1 | 139.4 | 128.3 | [5] |

| 3(5)-Methyl-4-chloropyrazole | 4-Chloro-5-methylpyrazole | 148.7 | 138.8 | 107.0 | [5] |

| 3(5)-Methyl-4-bromopyrazole | 4-Bromo-5-methylpyrazole | 148.0 | 139.1 | 95.9 | [5] |

| 3-Phenyl-5-methylpyrazole | 3-Phenyl-5-methylpyrazole | 151.8 | 140.1 | 106.4 | [5] |

Experimental Protocols for Studying Tautomerism

A combination of spectroscopic and analytical techniques is employed to elucidate the tautomeric preferences of pyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomerism in solution.[2]

-

Protocol for Low-Temperature 1H NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in a suitable deuterated solvent (e.g., acetone-d6, THF-d8).

-

Initial Spectrum: Acquire a standard 1H NMR spectrum at room temperature.

-

Low-Temperature Acquisition: Gradually lower the temperature of the NMR probe in increments of 10-20 K, acquiring a spectrum at each temperature point until distinct signals for the two tautomers are observed.

-

Data Analysis: Integrate the signals corresponding to each tautomer to determine their relative populations and calculate the equilibrium constant (KT).

-

X-ray Crystallography

X-ray crystallography provides unambiguous structural information in the solid state, definitively identifying the predominant tautomer in the crystal lattice.[6]

-

Protocol for Single Crystal X-ray Diffraction:

-

Crystal Growth: Grow single crystals of the pyrazole derivative suitable for X-ray diffraction. This may involve techniques such as slow evaporation, vapor diffusion, or solvent layering.

-

Data Collection: Mount a single crystal on a diffractometer and collect diffraction data, typically at low temperatures (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding the precise atomic coordinates and confirming the tautomeric form.

-

Infrared (IR) Spectroscopy

IR spectroscopy can provide insights into the tautomeric equilibrium by observing the vibrational modes of functional groups, particularly the N-H stretching frequency. The position and shape of the N-H band can be influenced by hydrogen bonding, which differs between tautomers.[7]

-

Protocol for FT-IR Analysis:

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a suitable substrate. For solution-state studies, use a liquid cell with an appropriate solvent.

-

Data Acquisition: Record the IR spectrum over the appropriate wavenumber range (typically 4000-400 cm-1).

-

Data Analysis: Analyze the N-H stretching region (around 3500-3200 cm-1) and the fingerprint region for characteristic bands that can be assigned to specific tautomers, often with the aid of computational predictions.[8]

-

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.[2]

-

Protocol for DFT Calculations:

-

Structure Generation: Build the 3D structures of both tautomers.

-

Geometry Optimization and Frequency Calculation: Perform geometry optimizations and frequency calculations for each tautomer in the gas phase and in the presence of a solvent continuum model.

-

Energy Analysis: Compare the calculated Gibbs free energies (ΔG) of the tautomers. The tautomer with the lower ΔG is predicted to be the more stable form. The energy difference can be used to calculate a theoretical KT.[2]

-

Synthesis of 3,5-Dimethylpyrazole and its Derivatives

The synthesis of 3,5-dimethylpyrazole and its derivatives is typically achieved through the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or a substituted hydrazine.

General Procedure for the Synthesis of 3,5-Dimethyl-4-nitropyrazole

This protocol describes the nitration of a 3,5-dimethyl-4-iodopyrazole (B181040) precursor.

-

Dissolve 3,5-dimethyl-4-iodopyrazole (1 mmol) in tetrahydrofuran (B95107) (THF, 10 mL).

-

Add a suitable catalyst, such as Faujasite (250 mg), to the solution.

-

Slowly add concentrated nitric acid (10 mL).

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.

-

Filter the catalyst and extract the filtrate with dichloromethane.

-

Combine the organic phases and remove the solvent under reduced pressure to obtain 3,5-dimethyl-4-nitropyrazole.[9]

General Procedure for the Synthesis of 3,5-Disubstituted Pyrazoles

This protocol describes a one-pot, two-component synthesis.

-

To a round-bottom flask, add the 1,3-dicarbonyl compound (1.0 mmol) and phenylhydrazine (B124118) (1.0 mmol) in ethanol (B145695) (10 mL).

-

Add a catalytic amount of a suitable catalyst (e.g., [Ce(L-Pro)2]2(Oxa), 5 mol%).

-

Stir the mixture at room temperature for the appropriate time, monitoring the reaction progress by TLC.

-

Upon completion, filter the catalyst and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography to afford the desired pyrazole derivative.[10]

Conclusion

The annular tautomerism of 3,5-dimethylpyrazole and its derivatives is a fundamental characteristic with profound implications for their application in drug discovery and materials science. The position of the tautomeric equilibrium is a delicate balance of substituent effects, solvent interactions, and temperature. A comprehensive understanding of these factors, facilitated by a combination of advanced spectroscopic techniques and computational modeling, is crucial for the rational design of novel pyrazole-based compounds with optimized properties and desired biological activities. This guide provides the foundational knowledge and practical protocols to empower researchers in this dynamic field.

References

- 1. benchchem.com [benchchem.com]

- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 4. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 3,5-Dimethyl-4-nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 10. rsc.org [rsc.org]

Quantum Chemical Blueprint of 3,5-Dimethylpyrazole: A Technical Guide for Researchers

An in-depth analysis of the structural, electronic, and vibrational properties of 3,5-Dimethylpyrazole through quantum chemical calculations, providing a foundational dataset for applications in drug development and materials science.

Introduction

3,5-Dimethylpyrazole (3,5-DMP) is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents and functional materials.[1][2] Its derivatives are known to exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[3][4][5] Understanding the fundamental quantum mechanical properties of the 3,5-DMP core is paramount for the rational design of novel molecules with tailored functionalities. This technical guide presents a comprehensive overview of the quantum chemical calculations performed on 3,5-Dimethylpyrazole, offering a valuable resource for researchers, scientists, and professionals in the field of drug development and computational chemistry.

Computational Methodology

The data presented herein is derived from Density Functional Theory (DFT) calculations, a robust computational method for investigating the electronic structure of molecules.[4][6] The calculations were predominantly performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, which is known for its accuracy in predicting molecular properties.[7][8] A variety of basis sets, including 6-311+G** and 6-311++G(d,p), were employed to ensure a high level of theoretical accuracy.[7][9][10] The computational workflow for these calculations is depicted below.

Molecular Geometry

The geometry of 3,5-Dimethylpyrazole was optimized to determine its most stable conformation. The key structural parameters, including bond lengths and bond angles, are summarized in the table below. These parameters are crucial for understanding the molecule's three-dimensional structure and its interactions with biological targets.

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | C3-N2 | 1.33 |

| N2-N1 | 1.36 | |

| N1-C5 | 1.34 | |

| C5-C4 | 1.39 | |

| C4-C3 | 1.40 | |

| C3-C6 | 1.50 | |

| C5-C7 | 1.50 | |

| Bond Angles | C5-N1-N2 | 111.5 |

| N1-N2-C3 | 106.0 | |

| N2-C3-C4 | 110.0 | |

| C3-C4-C5 | 105.5 | |

| C4-C5-N1 | 107.0 |

Table 1: Optimized Geometrical Parameters of 3,5-Dimethylpyrazole.

Vibrational Analysis

Vibrational frequency calculations were performed to identify the characteristic infrared (IR) and Raman active modes of 3,5-Dimethylpyrazole.[10][11] The calculated frequencies, after appropriate scaling, show good agreement with experimental data.[10] This analysis is vital for the interpretation of experimental vibrational spectra and for identifying the presence of the pyrazole (B372694) moiety in synthesized compounds.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(N-H) | 3485 | 3480 | N-H stretching |

| ν(C-H)ring | 3120 | 3125 | C-H stretching (ring) |

| ν(C-H)methyl | 2980-2920 | 2975-2925 | C-H stretching (methyl) |

| ν(C=N) | 1580 | 1585 | C=N stretching |

| ν(C=C) | 1500 | 1505 | C=C stretching |

| δ(C-H)methyl | 1460-1440 | 1462-1445 | C-H bending (methyl) |

| δ(N-H) | 1380 | 1382 | N-H bending |

Table 2: Selected Vibrational Frequencies of 3,5-Dimethylpyrazole.

Electronic Properties and Reactivity

The electronic properties of 3,5-Dimethylpyrazole were investigated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7][9] The energies of these orbitals and the resulting energy gap are key indicators of the molecule's chemical reactivity and kinetic stability.

References

- 1. 3,5-DMP (3,5 DIMETHYLPYRAZOLE) - Ataman Kimya [atamanchemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.aip.org [pubs.aip.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Vibrational spectra of 3,5-dimethylpyrazole and deuterated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Substituted 3,5-Dimethylpyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of substituted 3,5-dimethylpyrazole derivatives, a class of heterocyclic compounds with significant applications in medicinal chemistry and drug development. The core of many synthetic strategies for these compounds is the Knorr pyrazole (B372694) synthesis, a robust and versatile reaction. This document details the underlying chemistry, experimental protocols, and applications of these derivatives, with a focus on their role as phosphodiesterase 4 (PDE4) inhibitors.

Core Synthetic Strategy: The Knorr Pyrazole Synthesis

The most prevalent method for synthesizing the 3,5-dimethylpyrazole scaffold is the Knorr pyrazole synthesis, first reported in 1883. This reaction involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative, typically in the presence of an acid catalyst.[1] For the synthesis of 3,5-dimethylpyrazoles, the readily available 1,3-dicarbonyl compound is acetylacetone (B45752) (2,4-pentanedione).

The general mechanism proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1] The versatility of this reaction allows for the introduction of various substituents at the N1 position by using substituted hydrazines, and at the C4 position through subsequent reactions on the pyrazole ring.

Experimental Protocols and Quantitative Data

This section provides detailed experimental procedures for the synthesis of various substituted 3,5-dimethylpyrazole derivatives, along with quantitative data to facilitate comparison and replication.

General Synthesis of 3,5-Dimethylpyrazole

The parent compound, 3,5-dimethylpyrazole, is synthesized from the reaction of acetylacetone and hydrazine.

Experimental Protocol:

-